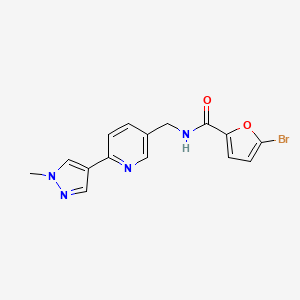

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2/c1-20-9-11(8-19-20)12-3-2-10(6-17-12)7-18-15(21)13-4-5-14(16)22-13/h2-6,8-9H,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAERPZARSQMRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the furan and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of protein-ligand interactions.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Benzoquinazolinone 12 (Merck)

Structural Relationship: The pyridylmethyl-pyrazole substituent in 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is structurally analogous to the substituent in benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one). However, the latter features a benzoquinazolinone core instead of a furan-2-carboxamide .

Functional Comparison :

- Potency: Benzoquinazolinone 12 is a highly potent M1 mAChR positive allosteric modulator (PAM), with reported efficacy surpassing that of BQCA (a well-characterized M1 PAM). Its improved activity is attributed to the pyridylmethyl-pyrazole group and additional structural optimizations .

- Selectivity : The compound exhibits selectivity for M1 over other mAChR subtypes, likely due to its unique substituent geometry .

BQCA (Baseline Comparator)

Structural Relationship: BQCA (benzoxazinone PAM) shares a quinazolinone core but lacks the pyridylmethyl-pyrazole substituent present in the target compound and benzoquinazolinone 12.

Functional Comparison :

- Potency: BQCA is less potent than benzoquinazolinone 12, emphasizing the role of the pyridylmethyl-pyrazole group in enhancing M1 affinity .

- Clinical Relevance : BQCA has been studied in cognitive disorders but faces limitations due to moderate potency and off-target effects, which newer analogs aim to address .

Carboxamide Analogs from Amadis Chemical ()

Structural Relationship :

Compounds such as 1006334-38-8 (N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide) share carboxamide and pyrazole motifs but differ in core structures (e.g., pyrazolo-pyrimidine vs. furan).

Functional Comparison :

Data Table: Structural and Functional Comparison

Biological Activity

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

The synthesis of 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Preparation of the Furan Core : The furan ring is synthesized through cyclization reactions.

- Introduction of Bromine : Bromination can be achieved using brominating agents such as N-bromosuccinimide.

- Formation of the Amide Bond : The final compound is formed by coupling the furan derivative with the pyrazolyl-pyridine moiety, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is hypothesized to stem from its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have reported that certain pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide | MCF7 | TBD |

| Other Pyrazole Derivative | HepG2 | 3.25 |

| Another Compound | A549 | 26 |

The exact IC50 value for the compound remains to be determined but is expected to be within a similar range based on structural activity relationships observed in related compounds .

Anti-inflammatory Potential

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making these compounds promising candidates for further development in treating inflammatory diseases .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to the compound in focus:

- Study on MCF7 Cell Lines : A series of pyrazole compounds were screened against MCF7 cells, demonstrating significant growth inhibition with some derivatives showing IC50 values as low as 0.01 µM .

- Inhibition of Kinases : Compounds similar to 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase with IC50 values reported in the low nanomolar range .

5. Conclusion

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-y)methyl)furan-2-carboxamide presents a promising avenue for further research due to its potential anticancer and anti-inflammatory activities. Ongoing studies are required to elucidate its precise mechanisms of action and optimize its efficacy against specific biological targets.

Q & A

Q. Key Factors :

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade brominated intermediates .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or protein expression levels .

- Compound Purity : Impurities >5% can skew IC₅₀ values; validate purity via HPLC and LC-MS .

- Solubility Effects : Use standardized DMSO concentrations (<0.1% v/v) to avoid solvent-mediated artifacts .

Q. Methodological Solutions :

- Orthogonal Assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

- Structural Analog Comparison : Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to isolate substituent effects .

What computational strategies are recommended for predicting the binding affinity of this compound with target proteins?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (PDB: 4LOM, 6COX) to identify key interactions (e.g., hydrogen bonds with pyridyl N) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the furan ring in hydrophobic pockets .

- QSAR Models : Train models on pyrazole-carboxamide datasets to predict activity against kinase targets (e.g., JAK2, EGFR) .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify substituent patterns (e.g., pyrazole C-H at δ 7.8–8.2 ppm, furan protons at δ 6.5–7.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺ calc. 418.03; observed 418.05) and isotopic Br pattern .

- X-ray Crystallography : Resolve bromine and methyl group positions (space group: P2₁/c) .

- HPLC : Purity >98% (C18 column, gradient: 5–95% MeCN in H₂O + 0.1% TFA) .

How should researchers design experiments to study the structure-activity relationships (SAR) of analogs?

Advanced Research Question

- Systematic Substituent Variation : Modify bromine (e.g., Cl, CF₃), pyrazole N-methylation, or furan oxygen .

- Biological Testing : Screen analogs against panels (e.g., NCI-60 cancer lines) to identify selectivity trends .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronegativity with logP and IC₅₀ .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

- Flow Chemistry : Optimize Pd-catalyzed steps in continuous flow reactors (residence time: 30 min, 80°C) to improve reproducibility .

- Catalyst Recycling : Immobilize Pd on silica nanoparticles to reduce costs .

- Purification Scaling : Replace column chromatography with pH-dependent crystallization (solvent: EtOAc/hexane 1:3) .

How should researchers analyze and interpret conflicting data regarding the compound’s stability under varying pH and temperature?

Advanced Research Question

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via UPLC-MS. Major degradation pathways include furan ring oxidation and amide hydrolysis .

- Kinetic Modeling : Fit data to first-order decay models to calculate t₁/₂ at 25°C (e.g., t₁/₂ = 48 hr at pH 7.4) .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

Advanced Research Question

- In Vitro :

- Plasma Stability : Incubate with human plasma (37°C, 24 hr; measure remaining compound via LC-MS) .

- Microsomal Metabolism : Use liver microsomes (CYP3A4/5) to identify metabolites (e.g., O-demethylation) .

- In Vivo :

- Rodent Models : Administer IV/PO (dose: 10 mg/kg) to calculate bioavailability (F > 50% in rats) .

- Tissue Distribution : LC-MS/MS quantification in brain, liver, and kidneys to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.